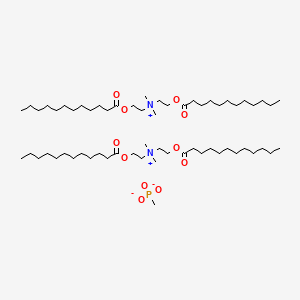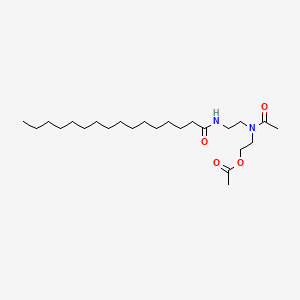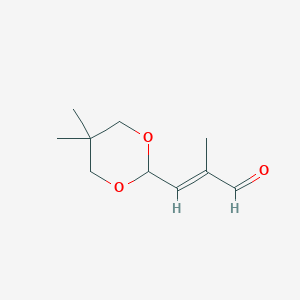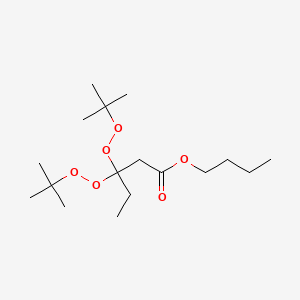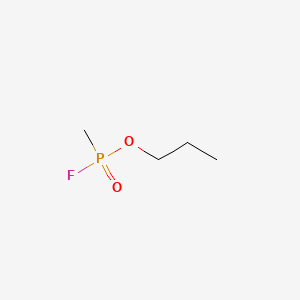
Propyl methylphosphonofluoridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl methylphosphonofluoridate is an organophosphorus compound with the molecular formula C₄H₁₀FO₂P. It is known for its high toxicity and is classified as a nerve agent. This compound is structurally related to other nerve agents like sarin and soman, which are known for their use in chemical warfare .
Preparation Methods
The synthesis of propyl methylphosphonofluoridate typically involves the reaction of methylphosphonyl difluoride with propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the highly toxic nature of the compound .
Chemical Reactions Analysis
Propyl methylphosphonofluoridate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. Common reagents used in these reactions include water, oxidizing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound results in the formation of methylphosphonic acid and propanol .
Scientific Research Applications
Propyl methylphosphonofluoridate is primarily used in scientific research to study the effects of nerve agents on biological systems. It is used in toxicology studies to understand the mechanisms of toxicity and to develop antidotes for nerve agent poisoning. Additionally, it is used in analytical chemistry to develop methods for detecting and quantifying nerve agents in environmental and biological samples .
Mechanism of Action
The mechanism of action of propyl methylphosphonofluoridate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine in the synaptic cleft, leading to continuous stimulation of muscles, glands, and central nervous system neurons. This results in symptoms such as muscle twitching, respiratory distress, and, in severe cases, death .
Comparison with Similar Compounds
Propyl methylphosphonofluoridate is similar to other nerve agents such as sarin (isothis compound) and soman (pinacolyl methylphosphonofluoridate). These compounds share a similar mechanism of action but differ in their chemical structure and potency. For example, sarin is known to be more volatile and faster-acting compared to this compound .
Similar Compounds::- Sarin (isothis compound)
- Soman (pinacolyl methylphosphonofluoridate)
- Tabun (ethyl N,N-dimethylphosphoramidocyanidate)
- VX (O-ethyl S-diisopropylaminoethyl methylphosphonothiolate)
Properties
CAS No. |
763-14-4 |
|---|---|
Molecular Formula |
C4H10FO2P |
Molecular Weight |
140.09 g/mol |
IUPAC Name |
1-[fluoro(methyl)phosphoryl]oxypropane |
InChI |
InChI=1S/C4H10FO2P/c1-3-4-7-8(2,5)6/h3-4H2,1-2H3 |
InChI Key |
FTULZFLNJJKTBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


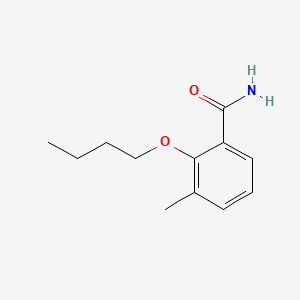
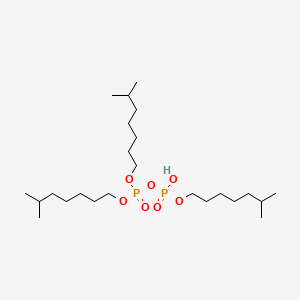

![Octahydro-1,5-methano-2H-cyclopent[d]oxepin-2-one](/img/structure/B12675053.png)

